molecular formula C11H16N2 B14698595 2-Pyridineethanamine, 5-ethenyl-N,N-dimethyl- CAS No. 22109-64-4

2-Pyridineethanamine, 5-ethenyl-N,N-dimethyl-

Katalognummer: B14698595
CAS-Nummer: 22109-64-4
Molekulargewicht: 176.26 g/mol
InChI-Schlüssel: OPPNXNSFTUVNFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyridineethanamine, 5-ethenyl-N,N-dimethyl- is an organic compound with the molecular formula C10H14N2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridineethanamine, 5-ethenyl-N,N-dimethyl- typically involves the alkylation of 2-pyridineethanamine with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Pyridineethanamine, 5-ethenyl-N,N-dimethyl- may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and high-pressure reactors can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyridineethanamine, 5-ethenyl-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Pyridineethanamine, 5-ethenyl-N,N-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of 2-Pyridineethanamine, 5-ethenyl-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, making them useful in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Pyridineethanamine: A simpler derivative without the ethenyl and dimethyl groups.

    N,N-Dimethyl-2-pyridineethanamine: Similar structure but lacks the ethenyl group.

    5-Ethenyl-2-pyridineethanamine: Similar structure but lacks the N,N-dimethyl groups.

Uniqueness

2-Pyridineethanamine, 5-ethenyl-N,N-dimethyl- is unique due to the presence of both ethenyl and N,N-dimethyl groups, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

22109-64-4

Molekularformel

C11H16N2

Molekulargewicht

176.26 g/mol

IUPAC-Name

2-(5-ethenylpyridin-2-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C11H16N2/c1-4-10-5-6-11(12-9-10)7-8-13(2)3/h4-6,9H,1,7-8H2,2-3H3

InChI-Schlüssel

OPPNXNSFTUVNFT-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCC1=NC=C(C=C1)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.